molecular formula C15H8O3 B8617349 9,10-Dioxo-9,10-dihydroanthracene-1-carbaldehyde

9,10-Dioxo-9,10-dihydroanthracene-1-carbaldehyde

Cat. No. B8617349
M. Wt: 236.22 g/mol
InChI Key: VZAMYPINYMMSGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06998487B2

Procedure details

A mixture of anthraquinone-2-aldehyde (12.0 g), 1,3-propanediol (10 ml), and p-toluenesulfonic acid (20 mg) in toluene (300 ml) was heated under reflux with a removal of water formed from the condensation of anthraquinone aldehyde and 1,3-propane diol for 4 hours. The mixture was then cooled to room temperature, filtered off with suction, washed with water and diethyl ether, and dried under vacuum to afford anthraquinone-2-propaneacetal (12.5 g, 84%).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2[C:13](=[O:15])[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6](=[O:16])[C:5]=2[CH:4]=[CH:3][C:2]=1C=O.[CH2:19]([OH:23])[CH2:20][CH2:21][OH:22].C1(C)C=CC(S(O)(=O)=O)=CC=1.O>C1(C)C=CC=CC=1>[C:8]1([CH:21]=[O:22])[C:7]2[C:6](=[O:16])[C:5]3[C:14](=[CH:1][CH:2]=[CH:3][CH:4]=3)[C:13](=[O:15])[C:12]=2[CH:11]=[CH:10][CH:9]=1.[CH2:19]([OH:23])[CH2:20][CH2:21][OH:22]

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C1=C(C=CC=2C(C3=CC=CC=C3C(C12)=O)=O)C=O
Name
Quantity
10 mL
Type
reactant
Smiles
C(CCO)O
Name
Quantity
20 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O)C=O
Name
Type
product
Smiles
C(CCO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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